(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Overview
Description
The compound (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione is a complex organic molecule that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a methoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The key steps include:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated benzaldehyde derivative, which undergoes a condensation reaction with the thiazolidine-2,4-dione core.
Attachment of the Methoxyphenyl Group: This is typically done through a similar condensation reaction using a methoxybenzaldehyde derivative.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as metabolism, signal transduction, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2-Chlorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
- (5Z)-5-[(2-Bromophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione
Uniqueness
The uniqueness of (5Z)-5-[(2-Fluorophenyl)methylidene]-3-(2-{4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-YL]piperazin-1-YL}-2-oxoethyl)-1,3-thiazolidine-2,4-dione lies in its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its metabolic stability.
Properties
IUPAC Name |
(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O5S2/c1-37-19-8-6-17(7-9-19)14-21-24(34)29-26(38-21)31-12-10-30(11-13-31)23(33)16-32-25(35)22(39-27(32)36)15-18-4-2-3-5-20(18)28/h2-9,14-15H,10-13,16H2,1H3/b21-14+,22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZJFJLJLDBGCO-TZKOODLUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)CN4C(=O)C(=CC5=CC=CC=C5F)SC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)CN4C(=O)/C(=C/C5=CC=CC=C5F)/SC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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